Trimethyl(methylthio)silane

Catalog No.
S703979
CAS No.
3908-55-2
M.F
C4H12SSi
M. Wt
120.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(methylthio)silane

CAS Number

3908-55-2

Product Name

Trimethyl(methylthio)silane

IUPAC Name

trimethyl(methylsulfanyl)silane

Molecular Formula

C4H12SSi

Molecular Weight

120.29 g/mol

InChI

InChI=1S/C4H12SSi/c1-5-6(2,3)4/h1-4H3

InChI Key

JDYCDPFQWXHUDL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)SC

Canonical SMILES

C[Si](C)(C)SC

Organic Synthesis

  • Protecting Group

    Trimethyl(methylthio)silane serves as a protecting group for thiols (sulfhydryl groups) in organic synthesis. The thiol group can be readily converted to its trimethylsilyl derivative (protected form) using this compound. This protection allows for further manipulation of the molecule without affecting the thiol group. Following the desired transformations, the thiol group can be regenerated by cleavage of the silicon-sulfur bond.

  • Silylation Reagent

    Trimethyl(methylthio)silane acts as a silylation reagent, introducing a trimethylsilyl group (Si(CH₃)₃) onto various functional groups in organic molecules. This silylation process can be employed to improve the volatility and chromatographic behavior of the molecule, facilitating its analysis and purification.

Analytical Chemistry

  • Derivatization Agent: Due to its reactivity with various functional groups, trimethyl(methylthio)silane is used as a derivatization agent in analytical chemistry. This process involves modifying the analyte molecule to enhance its detection sensitivity and separation in techniques like gas chromatography-mass spectrometry (GC-MS). The trimethylsilyl group introduced by this compound helps improve the volatility and fragmentation patterns of the analyte, facilitating its identification and quantification.

Material Science

  • Precursor for Functional Materials: Trimethyl(methylthio)silane serves as a precursor for the synthesis of various functional materials with interesting properties. For instance, it can be used to prepare silicon-containing polymers, which exhibit unique optical, electrical, and mechanical properties. These materials find potential applications in electronics, optoelectronics, and sensor development.

Trimethyl(methylthio)silane is an organosilicon compound characterized by the chemical formula C4H12SSi\text{C}_4\text{H}_{12}\text{SSi}. This compound appears as a colorless liquid and is soluble in organic solvents, making it useful in various chemical applications. Its structure includes three methyl groups attached to a silicon atom, along with a methylthio group, which contributes to its unique properties and reactivity .

Trimethyl(methylthio)silane does not have a known biological mechanism of action. Its primary use is as a chemical reagent in organic synthesis.

  • Flammability: Flammable liquid. Flash point: -10 °C [].
  • Toxicity: Limited data available on specific toxicity. However, it is recommended to handle the compound with care as it may decompose to release methanethiol, which has a foul odor and can be irritating to the eyes and respiratory system [].
  • Reactivity: Can react with strong oxidizing agents and moisture [].
Typical of silanes. Notable reactions include:

  • Nucleophilic Substitution: The methylthio group can be replaced by stronger nucleophiles in reactions involving alkylation or substitution.
  • Hydrolysis: Under acidic or basic conditions, trimethyl(methylthio)silane can hydrolyze, leading to the formation of silanol derivatives .
  • Cross-Coupling Reactions: It can serve as a reagent in the synthesis of sulfides through coupling reactions with various electrophiles .

Trimethyl(methylthio)silane can be synthesized through several methods:

  • Direct Synthesis: The compound can be formed by reacting trimethylchlorosilane with sodium methylthiolate:
     CH3 3SiCl+NaS CH3  CH3 3SiS CH3 +NaCl\text{ CH}_3\text{ }_3\text{SiCl}+\text{NaS CH}_3\text{ }\rightarrow \text{ CH}_3\text{ }_3\text{SiS CH}_3\text{ }+\text{NaCl}
  • Reduction of Sulfonium Salts: Another method involves the reduction of sulfonium salts using silanes, which can yield trimethyl(methylthio)silane as a product .

Trimethyl(methylthio)silane has various applications across different fields:

  • Silane Coupling Agents: It is used in the formulation of silane coupling agents that enhance adhesion between organic and inorganic materials.
  • Synthesis of Organosilicon Compounds: This compound serves as a precursor for synthesizing other organosilicon compounds, particularly those containing sulfur.
  • Chemical Intermediates: It acts as an intermediate in the production of specialty chemicals and pharmaceuticals .

Several compounds share structural similarities with trimethyl(methylthio)silane. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
TrimethylsilaneC3H12Si\text{C}_3\text{H}_{12}\text{Si}A simple silane without sulfur; used as a reagent.
Dimethyl(methylthio)silaneC3H9SSi\text{C}_3\text{H}_9\text{SSi}Contains two methyl groups; different reactivity.
MethyltrimethoxysilaneC4H12O3Si\text{C}_4\text{H}_{12}\text{O}_3\text{Si}A silane with methoxy groups; used as a crosslinker.

Trimethyl(methylthio)silane's unique feature lies in its combination of silicon and sulfur functionalities, which distinguishes it from other silanes and allows for specific reactivity patterns not found in similar compounds. Its ability to form sulfur-containing derivatives makes it particularly valuable in synthetic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3908-55-2

Wikipedia

Silane, trimethyl(methylthio)-

General Manufacturing Information

Silane, trimethyl(methylthio)-: ACTIVE

Dates

Modify: 2023-08-15

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